N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-chlorophenyl)acetamide
Description
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-chlorophenyl)acetamide is a synthetic acetamide derivative characterized by a unique structural framework combining a seven-membered azepane ring, a thiophene heterocycle, and a 4-chlorophenylacetamide moiety. The 4-chlorophenyl group is a common hydrophobic moiety in bioactive molecules, enhancing binding affinity to hydrophobic protein pockets .
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2OS/c21-18-7-5-16(6-8-18)13-20(24)22-14-19(17-9-12-25-15-17)23-10-3-1-2-4-11-23/h5-9,12,15,19H,1-4,10-11,13-14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEANACPRZNZSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)CC2=CC=C(C=C2)Cl)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-chlorophenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then coupled together under specific conditions. For instance, the synthesis might involve:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiophene ring: This step may involve the use of thiophene derivatives and coupling reactions.
Attachment of the chlorophenyl group: This can be done using chlorophenyl acetic acid derivatives in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-chlorophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced at different sites, such as the azepane ring or the thiophene ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide, while reduction of the azepane ring could lead to a partially or fully reduced azepane derivative.
Scientific Research Applications
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-chlorophenyl)acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research could explore its potential as a pharmaceutical agent, particularly if it shows activity against specific biological targets.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-chlorophenyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Key Differences :
- Core Structure : The target compound’s azepane-thiophene-ethyl backbone contrasts with the pyridine (Compound 2) and pyrazolone () cores.
- Synthesis : Unlike the carbodiimide coupling in , the target compound likely requires multi-step synthesis to introduce the azepane and thiophene moieties.
Molecular Conformation and Interactions
highlights that dichlorophenyl acetamides exhibit conformational diversity in crystal structures, with dihedral angles between aromatic rings ranging from 54.8° to 77.5° due to steric and electronic effects . Additionally, the thiophene’s sulfur atom could engage in non-covalent interactions (e.g., π-stacking or hydrogen bonding) distinct from the pyridine’s nitrogen or dichlorophenyl’s halogens.
Pharmacological and Physical Properties
- Melting Points : The dichlorophenyl analog in has a high melting point (473–475 K), attributed to strong intermolecular hydrogen bonding (N–H⋯O). The target compound’s azepane and thiophene groups may reduce crystallinity, lowering its melting point .
- Solubility : The azepane’s amine group could enhance aqueous solubility compared to purely aromatic analogs, while the thiophene may increase lipid solubility.
- Biological Activity: Acetamides with chlorophenyl groups (e.g., ) often exhibit antimicrobial or anti-inflammatory activity.
Tabulated Comparison of Key Properties
Research Implications and Gaps
- Synthetic Challenges : Introducing azepane and thiophene groups may require tailored reagents (e.g., cyclization agents or thiophene precursors).
- Biological Screening : Prioritize assays for CNS targets (e.g., serotonin or dopamine receptors) due to the azepane moiety.
- Crystallography : Use SHELXL (–3) to resolve conformational details, as seen in ’s analysis of hydrogen-bonded dimers .
Biological Activity
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-chlorophenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes an azepane ring and a thiophene moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 360.88 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H25ClN2O |
| Molecular Weight | 360.88 g/mol |
| CAS Number | 946249-85-0 |
The biological activity of this compound is primarily attributed to its role as an inhibitor of protein tyrosine phosphatases (PTPases). PTPases are critical enzymes involved in various cellular processes, including cell signaling and growth regulation. By inhibiting these enzymes, the compound may offer therapeutic benefits in conditions characterized by dysregulated PTPase activity, such as certain cancers and autoimmune disorders.
In Vitro Studies
Research has indicated that this compound exhibits selective inhibition against specific PTPases. Binding affinity assays have demonstrated that the compound interacts effectively with its targets, which is essential for understanding its pharmacological profile.
Case Studies
- Cancer Treatment : A study evaluated the efficacy of the compound in inhibiting tumor growth in vitro. Results showed a significant reduction in cell proliferation in cancer cell lines treated with varying concentrations of the compound, suggesting its potential as an anticancer agent.
- Autoimmune Disorders : Another study focused on the compound's effects on immune cell signaling pathways. It was found to modulate T-cell activation and proliferation, indicating possible applications in treating autoimmune diseases where PTPase activity is disrupted.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl) | Contains piperidine | General antibacterial activity |
| N-(2-(morpholin-1-yl)-2-(thiophen-3-yl)ethyl) | Contains morpholine | Potential anti-inflammatory properties |
| N-(2-(azepan-1-yl)-2-thiophenecarboxylic Acid | Azepane with thiophene | Anticancer activity via PTPase inhibition |
This comparison highlights the distinctiveness of this compound due to its dual functionality from both azepane and thiophene components, enhancing its biological activity compared to simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
